![molecular formula C25H35ClN6O5 B2807790 4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride CAS No. 2097929-55-8](/img/structure/B2807790.png)
4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H35ClN6O5 and its molecular weight is 535.04. The purity is usually 95%.
BenchChem offers high-quality 4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Development
The chemical compound , though not directly referenced in available literature, is related to a class of compounds involved in the development of receptor inhibitors and the exploration of their synthetic processes. Research in this area has led to the development of efficient synthetic routes for compounds with potential therapeutic applications. For instance, the selection of an enantioselective process for the preparation of a CGRP receptor inhibitor highlights the importance of convergent, stereoselective synthesis in drug development, demonstrating the compound's relevance in the context of receptor antagonism and its potential for large-scale synthesis (Cann et al., 2012).
Pharmacological Exploration
The compound is structurally related to pharmacologically active agents explored for various medical applications, including the treatment of central nervous system disorders and the development of antiarrhythmic and antihypertensive agents. Research into N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride as a novel Rho kinase inhibitor exemplifies the broader pharmacological potential of structurally related compounds. This specific compound has been investigated for its scalability and facile synthesis, indicative of its potential utility in treating central nervous system disorders (Wei et al., 2016).
Antimicrobial and Antiviral Activity
Compounds with structural similarities to the chemical have been evaluated for their antimicrobial and antiviral activities. This includes the synthesis and in vitro antimicrobial study of derivatives targeting various pathogens, demonstrating the chemical's relevance in the development of new therapeutic agents with potential applications in combating bacterial and fungal infections (Patel & Patel, 2010).
Inhibitors of Soluble Epoxide Hydrolase
The discovery of compounds as inhibitors of soluble epoxide hydrolase, based on the structural framework related to the chemical , underscores its significance in the context of therapeutic agent development. These compounds have shown robust effects on serum biomarkers, providing evidence of in vivo target engagement and the potential for application in various disease models (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
4-[2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O5.ClH/c32-22-17-30(20-5-11-29(12-6-20)24(34)27-19-7-15-36-16-8-19)25(35)31(22)21-3-1-18(2-4-21)23(33)28-13-9-26-10-14-28;/h1-4,19-20,26H,5-17H2,(H,27,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBDCZGECKGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCNCC4)C(=O)NC5CCOCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.